molecular formula C14H13N3O B1328577 1-Methyl-4-phenoxy-1H-indazol-3-amine CAS No. 1000018-07-4

1-Methyl-4-phenoxy-1H-indazol-3-amine

Cat. No. B1328577
M. Wt: 239.27 g/mol
InChI Key: WRWPMLQRWYBBLY-UHFFFAOYSA-N
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Description

“1-Methyl-4-phenoxy-1H-indazol-3-amine” is a compound that belongs to the class of indazole derivatives . Indazoles are important classes of nitrogen-containing heterocyclic compounds bearing a bicyclic ring structure made up of a pyrazole ring and a benzene ring . They are known for their wide range of pharmacological activities .


Synthesis Analysis

Indazole derivatives, including “1-Methyl-4-phenoxy-1H-indazol-3-amine”, are typically synthesized using a molecular hybridization strategy . This involves designing and synthesizing

Scientific Research Applications

Application in Organic Synthesis

  • 1-Methyl-4-phenoxy-1H-indazol-3-amine has been utilized in organic synthesis processes, specifically in C-H amination and alkynylation of heterocyclic substrates like indole, indoline, and indazole. These processes are significant for creating products with moderate to high yields, which are important in pharmaceutical and chemical industries (Wang et al., 2016).

Role in Corrosion Inhibition

  • In the field of material science, studies have shown the effectiveness of amine derivatives, including 1-Methyl-4-phenoxy-1H-indazol-3-amine, as corrosion inhibitors for mild steel in acidic environments. This application is vital for protecting industrial equipment and infrastructure from corrosion (Boughoues et al., 2020).

Cancer Research

  • In cancer research, certain derivatives of 1-Methyl-4-phenoxy-1H-indazol-3-amine have been synthesized and shown to inhibit the proliferation of various cancer cell lines. This suggests potential applications in the development of new anticancer drugs (Lu et al., 2017).

Application in Medicinal Chemistry

  • In medicinal chemistry, the reactivity of indazoles, including 1-Methyl-4-phenoxy-1H-indazol-3-amine, has been studied for their potential in developing new therapeutic agents. The exploration of their properties and interactions offers insights into novel drug design (Palmer et al., 1975).

properties

IUPAC Name

1-methyl-4-phenoxyindazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-17-11-8-5-9-12(13(11)14(15)16-17)18-10-6-3-2-4-7-10/h2-9H,1H3,(H2,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWPMLQRWYBBLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC3=CC=CC=C3)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10649969
Record name 1-Methyl-4-phenoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-4-phenoxy-1H-indazol-3-amine

CAS RN

1000018-07-4
Record name 1-Methyl-4-phenoxy-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000018-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-4-phenoxy-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10649969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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